molecular formula C6H5N3O B1619139 1H-Pyrazolo[4,3-c]pyridin-3-ol CAS No. 3268-73-3

1H-Pyrazolo[4,3-c]pyridin-3-ol

Cat. No. B1619139
CAS RN: 3268-73-3
M. Wt: 135.12 g/mol
InChI Key: REJIEQCCTGTBQO-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridin-3-ol is a chemical compound with the CAS Number: 41373-13-1 . It has a molecular weight of 135.13 . It is also known by the synonym 1H-PYRAZOLO[4,3-C]PYRIDIN-4-OL .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-ol and its derivatives has been reported in several studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-c]pyridin-3-ol can be represented by the Inchi Code: 1S/C6H5N3O/c10-6-4-3-8-9-5(4)1-2-7-6/h1-3H,(H,7,10)(H,8,9) .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[4,3-c]pyridin-3-ol have been studied in several papers . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Safety And Hazards

The safety data sheet for 1H-Pyrazolo[4,3-c]pyridin-3-ol suggests wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

properties

IUPAC Name

1,2-dihydropyrazolo[4,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-3-7-2-1-5(4)8-9-6/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJIEQCCTGTBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329067
Record name 1H-Pyrazolo[4,3-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-c]pyridin-3-ol

CAS RN

3268-73-3
Record name 1H-Pyrazolo[4,3-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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